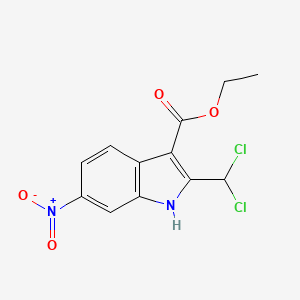
2-(1,3-benzodioxol-5-yl)-6-fluoro-4-quinolinecarboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(1,3-benzodioxol-5-yl)-6-fluoro-4-quinolinecarboxylic acid, also known as BFQY, is a compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. It is a quinolone derivative that possesses unique properties, making it an ideal candidate for use in various research studies.
Mechanism of Action
2-(1,3-benzodioxol-5-yl)-6-fluoro-4-quinolinecarboxylic acid exerts its pharmacological effects through various mechanisms. It has been shown to inhibit the activity of certain enzymes that are involved in the inflammatory response, thereby reducing inflammation. Additionally, 2-(1,3-benzodioxol-5-yl)-6-fluoro-4-quinolinecarboxylic acid has been found to inhibit the growth of various bacterial strains by interfering with their DNA replication. Furthermore, 2-(1,3-benzodioxol-5-yl)-6-fluoro-4-quinolinecarboxylic acid has been shown to induce apoptosis in cancer cells by activating certain signaling pathways, leading to the death of cancer cells.
Biochemical and Physiological Effects:
2-(1,3-benzodioxol-5-yl)-6-fluoro-4-quinolinecarboxylic acid has been found to have various biochemical and physiological effects on the body. It has been shown to reduce the levels of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α), thereby reducing inflammation. Additionally, 2-(1,3-benzodioxol-5-yl)-6-fluoro-4-quinolinecarboxylic acid has been found to induce the expression of certain antioxidant enzymes, such as superoxide dismutase (SOD) and catalase, leading to a reduction in oxidative stress.
Advantages and Limitations for Lab Experiments
2-(1,3-benzodioxol-5-yl)-6-fluoro-4-quinolinecarboxylic acid has several advantages as a research compound. It is relatively easy to synthesize, and its pharmacological properties have been extensively studied. Additionally, 2-(1,3-benzodioxol-5-yl)-6-fluoro-4-quinolinecarboxylic acid has been found to exhibit low toxicity, making it a safe compound for use in laboratory experiments. However, there are also some limitations associated with 2-(1,3-benzodioxol-5-yl)-6-fluoro-4-quinolinecarboxylic acid. For example, its solubility in water is relatively low, making it difficult to administer in certain experimental settings.
Future Directions
There are several future directions for research on 2-(1,3-benzodioxol-5-yl)-6-fluoro-4-quinolinecarboxylic acid. One potential area of research is the development of 2-(1,3-benzodioxol-5-yl)-6-fluoro-4-quinolinecarboxylic acid-based drugs for the treatment of inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease. Additionally, further studies are needed to elucidate the molecular mechanisms underlying the anticancer activity of 2-(1,3-benzodioxol-5-yl)-6-fluoro-4-quinolinecarboxylic acid. Furthermore, research is needed to explore the potential applications of 2-(1,3-benzodioxol-5-yl)-6-fluoro-4-quinolinecarboxylic acid in the treatment of other oxidative stress-related diseases, such as neurodegenerative disorders.
Synthesis Methods
2-(1,3-benzodioxol-5-yl)-6-fluoro-4-quinolinecarboxylic acid can be synthesized through a multistep process that involves the reaction of 2-(1,3-benzodioxol-5-yl)-4,5,6,7-tetrahydro-1H-isoindole-1,3-dione with 2-amino-4-fluoro-6-methoxyphenol in the presence of a suitable catalyst. The resulting product is then subjected to further purification steps to obtain pure 2-(1,3-benzodioxol-5-yl)-6-fluoro-4-quinolinecarboxylic acid.
Scientific Research Applications
2-(1,3-benzodioxol-5-yl)-6-fluoro-4-quinolinecarboxylic acid has been extensively studied for its potential applications in various fields of scientific research. It has been found to exhibit potent anti-inflammatory, antibacterial, and anticancer activities, making it a promising candidate for drug discovery and development. Additionally, 2-(1,3-benzodioxol-5-yl)-6-fluoro-4-quinolinecarboxylic acid has been shown to possess antioxidant properties, which can be useful in the treatment of various oxidative stress-related diseases.
properties
IUPAC Name |
2-(1,3-benzodioxol-5-yl)-6-fluoroquinoline-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H10FNO4/c18-10-2-3-13-11(6-10)12(17(20)21)7-14(19-13)9-1-4-15-16(5-9)23-8-22-15/h1-7H,8H2,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLEUQPBDDTUKCO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C3=NC4=C(C=C(C=C4)F)C(=C3)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H10FNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1,3-Benzodioxol-5-yl)-6-fluoroquinoline-4-carboxylic acid | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-[2-(difluoromethoxy)phenyl]-1-methyl-3-pyridin-3-yl-1,4-dihydroimidazo[4,5-c]pyrazole](/img/structure/B6121498.png)
![1-{6-[3-(1-isobutyl-4-piperidinyl)-1-pyrrolidinyl]-3-pyridinyl}ethanone](/img/structure/B6121508.png)
![ethyl 3-benzyl-1-{[(3,4-dimethoxyphenyl)amino]carbonyl}-3-piperidinecarboxylate](/img/structure/B6121509.png)

![N-[3-(5-chloro-1,3-benzoxazol-2-yl)-2-methylphenyl]-3-ethoxybenzamide](/img/structure/B6121514.png)

![1'-[1-methyl-2-(2-pyridinyl)ethyl]-N-(2-pyridinylmethyl)-1,4'-bipiperidine-4-carboxamide](/img/structure/B6121523.png)
![N-[2-(tert-butylthio)ethyl]-6-nitro-1,2-benzisothiazol-3-amine 1,1-dioxide](/img/structure/B6121532.png)
![1-[3-(1-{[5-(methoxymethyl)-2-furyl]methyl}-3-piperidinyl)propanoyl]-4-methylpiperazine](/img/structure/B6121533.png)
![N-{5-oxo-1-[2-(trifluoromethyl)benzyl]-3-pyrrolidinyl}-3-butenamide](/img/structure/B6121536.png)

![ethyl 1-{[1-(2-amino-2-oxoethyl)-1H-indol-3-yl]methyl}-3-(2-fluorobenzyl)-3-piperidinecarboxylate](/img/structure/B6121565.png)
![N-(4-chlorobenzyl)-2-({5-[4-(difluoromethoxy)phenyl]-4-ethyl-4H-1,2,4-triazol-3-yl}thio)acetamide](/img/structure/B6121573.png)
![3-{[5-(2-anilino-2-oxoethyl)-4-oxo-1,3-thiazolidin-2-ylidene]carbonohydrazonoyl}phenyl 3-fluorobenzoate](/img/structure/B6121585.png)